molecular formula C12H24N2O2S B1291800 N-Boc-3-thiomorpholinopropylamine CAS No. 454701-66-7

N-Boc-3-thiomorpholinopropylamine

Cat. No.: B1291800
CAS No.: 454701-66-7
M. Wt: 260.4 g/mol
InChI Key: QVZMLMSBIIYLTK-UHFFFAOYSA-N
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Description

N-Boc-3-thiomorpholinopropylamine is a useful research compound. Its molecular formula is C12H24N2O2S and its molecular weight is 260.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Novel Synthesis Methods

N-Boc-3-thiomorpholinopropylamine is involved in innovative synthesis methods. For example, the electrophilic amination reagents used in the preparation of 3-Aryl-N-BOC oxaziridines involve the oxidation of N-BOC benzaldimines to create new oxaziridines, which can transfer their N-BOC group to morpholine, resulting in N β-protected hydrazines (Vidal, Damestoy, & Collet, 1995).

2. Antimycobacterial Drug Development

This compound derivatives, such as Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide, show potential in antimycobacterial drug development. Synthesis methods employing Boc-phenylalanine as a starting material enable racemization-free synthesis, which is significant in producing effective antimycobacterial compounds (Mann et al., 2021).

3. Pharmaceutical Intermediates

The compound is used in the synthesis of diarylmethylamines, which are key intermediates in the pharmaceutical industry. A method involving the reversible deprotonation of N-Boc benzylalkylamines and subsequent arylation using a palladium catalyst has been developed, showcasing the versatility of this compound in pharmaceutical synthesis (Hussain, Kim, & Walsh, 2015).

4. Water Treatment and Environmental Studies

Studies have explored the role of nitrosamine precursors, such as N-nitrosomorpholine, in water treatment and environmental impact. These studies contribute to understanding the decay of nitrate and nitrosamine precursors in water systems, which is essential for managing water quality and safety (Schreiber & Mitch, 2006).

5. HIV Protease Inhibitor Production

N-Boc-(1S)-benzylhydroxy-3-chloropropylamine, a precursor to this compound, is used in producing compounds that act as HIV protease inhibitors. Its production involves a continuous flow system, highlighting the compound's significance in creating vital medications (Pollet et al., 2009).

6. Enzymatic Resolutions and Syntheses

Enzymatic resolution of cyclic N-Boc protected β-amino acids, including derivatives of this compound, is a significant research area. This method provides high enantiomeric excesses and is crucial in creating specific, high-purity compounds for various applications (Pousset, Callens, Haddad, & Larchevěque, 2004).

7. Building Blocks in Medicinal Chemistry

Novel bridged bicyclic thiomorpholines, derived from this compound, are used as building blocks in medicinal chemistry. Their unique structures and properties contribute to the development of new drugs with interesting biological profiles (Walker & Rogier, 2013).

Mechanism of Action

The mechanism of action for N-Boc-3-thiomorpholinopropylamine involves the electrophilic character of oxalyl chloride . This is used for the selective deprotection of the N-Boc group from a structurally diverse set of compounds .

Safety and Hazards

While specific safety and hazard information for N-Boc-3-thiomorpholinopropylamine is not available, general precautions for handling similar chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment . It’s also important to prevent the chemical from entering drains and to collect and arrange disposal in suitable and closed containers .

Future Directions

The use of Boc protection, such as in N-Boc-3-thiomorpholinopropylamine, is common in pharmaceutical research and development, as well as pharma manufacturing . Future directions may involve the development of more efficient and environmentally friendly methods for the protection and deprotection of amines .

Properties

IUPAC Name

tert-butyl N-(3-thiomorpholin-4-ylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2S/c1-12(2,3)16-11(15)13-5-4-6-14-7-9-17-10-8-14/h4-10H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZMLMSBIIYLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN1CCSCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646132
Record name tert-Butyl [3-(thiomorpholin-4-yl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454701-66-7
Record name tert-Butyl [3-(thiomorpholin-4-yl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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